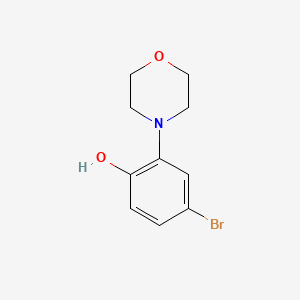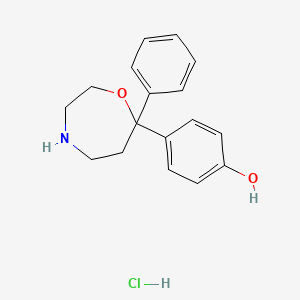![molecular formula C17H15NO4 B8538523 methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate](/img/structure/B8538523.png)
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a cyclopentane ring
準備方法
The synthesis of methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable catalyst.
Formation of the cyclopentane ring: This can be done through a series of cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.
科学的研究の応用
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
類似化合物との比較
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate: This compound has a similar structure but differs in the position of the benzyloxy group.
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[d]pyridine-6-carboxylate: This compound also has a similar structure but differs in the position of the cyclopentane ring.
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[e]pyridine-6-carboxylate: This compound has a similar structure but differs in the position of the ester group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
特性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC名 |
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-21-17(20)14-7-12-9-18-15(8-13(12)16(14)19)22-10-11-5-3-2-4-6-11/h2-6,8-9,14H,7,10H2,1H3 |
InChIキー |
YOPWLOZZIKJLFN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2=CN=C(C=C2C1=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3H-imidazo[4,5-c]pyridin-2-yl)propane-1,3-diamine](/img/structure/B8538471.png)
![5-Benzo[b]furancarboxylic acid,2-bromo-3-phenyl-](/img/structure/B8538473.png)




![6-bromo-2-propoxy-3-propylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8538513.png)

![N-{[1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B8538528.png)


